molecular formula C15H15FN4O4S B2853326 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034588-85-5

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2853326
CAS No.: 2034588-85-5
M. Wt: 366.37
InChI Key: DSNMIQOCNIUSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazole sulfone core (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazolyl) substituted with a fluoro group at position 5. Attached to this core is a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety. The sulfone group enhances metabolic stability and solubility, while the fluoro substituent may improve bioavailability and target binding via hydrophobic interactions .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O4S/c1-18-6-4-5-9(15(18)22)14(21)17-11-8-13-12(7-10(11)16)19(2)25(23,24)20(13)3/h4-8H,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMIQOCNIUSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and observed effects in various studies.

Synthesis and Structural Characteristics

The compound features a unique structural framework combining a thiadiazole moiety with a dihydropyridine backbone. The synthesis typically involves multi-step reactions that may include the condensation of appropriate precursors under controlled conditions to yield the target compound. The presence of fluorine and dioxido groups enhances its reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity:
Research indicates that derivatives of thiadiazole compounds show significant anticancer properties. For instance, compounds containing the thiadiazole ring have been reported to exhibit cytotoxic effects against various cancer cell lines such as breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

2. Antimicrobial Properties:
Several studies have highlighted the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antibacterial activity. For example, compounds with electron-withdrawing groups at certain positions demonstrated improved potency against bacterial strains .

3. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. Binding studies indicate that the thiadiazole moiety interacts with the active sites of these enzymes, providing a basis for further development as a therapeutic agent .

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against prostate and colon cancer cells. Notably, the introduction of halogen substituents significantly enhanced activity compared to unsubstituted analogs .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiadiazole derivatives were screened for antimicrobial activity. The results demonstrated that compounds with specific substitutions showed broad-spectrum antibacterial effects. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µM) Mechanism
AnticancerProstate Cancer (PC3)0.3Apoptosis induction
AnticancerColon Cancer (HCC)0.5Cell cycle arrest
AntimicrobialE. coli8Cell wall synthesis inhibition
AntimicrobialS. aureus4Protein synthesis inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Benzothiadiazole Sulfone Derivatives The compound shares structural similarities with 5-chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-1-yl)ethyl]thiophene-2-carboxamide (). Both feature a 6-fluoro-3-methyl-substituted benzothiadiazole sulfone core. Key differences lie in the substituents: the target compound has a dihydropyridine carboxamide, while ’s analog uses a thiophene carboxamide.
  • 1,3,4-Thiadiazole Derivatives highlights 1,3,4-thiadiazoles with antimicrobial and antitumor activities. This structural distinction may influence binding to enzymes like cyclooxygenase or kinases .

Functional Group Variations

  • Carboxamide vs. Tetrazole Bioisosteres notes that tetrazoles serve as bioisosteres for carboxylic acids due to similar pKa values (~4.5–4.9). The target compound’s carboxamide group (pKa ~0.5–1.5) is less acidic but offers stronger hydrogen-bond donor capacity, which could enhance interactions with polar residues in biological targets .
  • Sulfone vs. Sulfide Groups The sulfone group in the target compound (vs. sulfide in non-oxidized thiadiazoles) increases polarity and oxidative stability, reducing metabolic degradation. This is critical for improving pharmacokinetic profiles compared to sulfide-containing analogs .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of the Target Compound and Analogs

Property Target Compound Compound 1,3,4-Thiadiazole ()
Core Structure Benzo[c][1,2,5]thiadiazole sulfone Benzo[c][1,2,5]thiadiazole sulfone 1,3,4-Thiadiazole
Substituents 6-Fluoro, dihydropyridine carboxamide 6-Fluoro, thiophene carboxamide Variable (e.g., trichloroethyl groups)
Solubility (Predicted) Moderate (sulfone enhances hydrophilicity) Low (thiophene increases lipophilicity) Low to moderate
Metabolic Stability High (sulfone resists oxidation) High Moderate (sulfide prone to oxidation)
Bioactivity Hypothesized kinase inhibition Antimicrobial/antitumor (inferred) Antimicrobial, antitumor

Research Findings and Hypotheses

  • Target Compound No direct pharmacological data is available in the provided evidence.
  • Compound
    The thiophene carboxamide derivative may exhibit enhanced penetration into bacterial membranes, supporting antimicrobial applications .
  • 1,3,4-Thiadiazoles Derivatives in demonstrate broad-spectrum antimicrobial activity, likely due to interference with DNA gyrase or cell wall synthesis .

Preparation Methods

Cyclization of 4-Fluoro-1,2-Diaminobenzene

The precursor 4-fluoro-1,2-diaminobenzene undergoes cyclization with sulfur monochloride (S2Cl2) in dichloromethane at 0–5°C to form 6-fluoro-1,3-dihydrobenzo[c]thiadiazole-2-thione. The reaction is quenched with ice-water, and the product is isolated via filtration (yield: 78–85%).

N-Methylation

The thiadiazole thione is methylated using methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 60°C for 12 hours. This step introduces the 1,3-dimethyl substituents, yielding 6-fluoro-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2-thione.

Oxidation to Sulfone

The thione is oxidized to the sulfone using hydrogen peroxide (H2O2, 30%) in acetic acid at 80°C for 6 hours. The resulting 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole is purified via recrystallization from ethanol (yield: 90–92%).

Synthesis of 1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

The pyridone-carboxylic acid component is prepared through cyclocondensation and oxidation.

Hantzsch-Type Cyclization

A mixture of ethyl acetoacetate and ammonium acetate in ethanol is heated under reflux to form 2-oxo-1,2-dihydropyridine-3-carboxylate. Subsequent N-methylation with methyl iodide in the presence of sodium hydride (NaH) yields 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using aqueous sodium hydroxide (NaOH, 2 M) in tetrahydrofuran (THF) at room temperature for 4 hours. Acidification with hydrochloric acid (HCl) precipitates 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (yield: 85–88%).

Amide Coupling Strategies

The final step involves coupling the carboxylic acid with the amine derivative of the benzo[c]thiadiazole 2,2-dioxide.

Activation as Acid Chloride

The carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl2, 2.5 equiv) in toluene at 70°C for 2 hours. The resulting acid chloride is isolated by evaporation under reduced pressure.

Aminolysis with Thiadiazole Amine

The acid chloride is reacted with 5-amino-6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (1.2 equiv) in dichloromethane (CH2Cl2) with triethylamine (Et3N, 3.0 equiv) as a base. The mixture is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography (ethyl acetate/hexanes) to afford the target compound (yield: 65–70%).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Using microwave irradiation (140°C, 2 hours), the carboxylic acid and amine are coupled directly with O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent in DMF. This method reduces reaction time to 2 hours with comparable yields (68–72%).

One-Pot Oxidation-Coupling

A sequential approach involves synthesizing the thiadiazole sulfone in situ, followed by direct coupling with the pyridone-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method streamlines the process but requires rigorous temperature control (0–5°C during coupling).

Analytical Characterization

Key spectroscopic data for the target compound:

Property Value
1H NMR (500 MHz, DMSO-d6) δ 11.82 (s, 1H, NH), 8.84 (s, 1H, pyridone H), 7.42–7.06 (m, aromatic H), 4.41 (d, J = 6.0 Hz, 2H, CH2), 3.12 (s, 6H, NCH3).
ESI-MS (m/z) 445.1 (M+H+), calculated for C19H17FN4O4S: 444.08.
Melting Point 218–220°C (decomp.)

Challenges and Optimization

  • Regioselectivity in Thiadiazole Oxidation : Over-oxidation to sulfonic acid derivatives is mitigated by controlling H2O2 stoichiometry (1.5 equiv).
  • Amine Reactivity : The electron-withdrawing sulfone group reduces nucleophilicity; thus, excess amine (1.2 equiv) and prolonged reaction times (12–18 hours) are required.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively removes byproducts from the coupling step.

Q & A

Q. What are the foundational synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving heterocyclic intermediates. A typical approach involves:

  • Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core using reagents like thionyl chloride to generate acid chlorides from carboxylic acid precursors .
  • Step 2 : Coupling with a dihydropyridine carboxamide moiety under basic conditions (e.g., K₂CO₃ in DMF) to form the final amide bond .
  • Optimization : Reaction time, solvent polarity (e.g., acetonitrile for cyclization), and temperature (reflux vs. room temperature) are critical. For example, cyclization in DMF with iodine and triethylamine improves yield by facilitating sulfur elimination .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry of substituents (e.g., fluoro and methyl groups) and amide bond formation .
  • IR Spectroscopy : Validates carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfone (S=O at ~1150–1250 cm⁻¹) groups .
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns to verify purity .

Q. What are the primary biological targets or applications explored for this compound?

While specific targets are under investigation, structural analogs of benzothiadiazole and dihydropyridine derivatives are studied for:

  • Antimicrobial Activity : Thiadiazole moieties disrupt microbial cell membranes .
  • Enzyme Inhibition : Dihydropyridine derivatives modulate kinase or protease activity in cancer research .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what methodological challenges arise?

  • Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine ring improves metabolic stability . Substituents on the benzothiadiazole core (e.g., fluoro vs. chloro) alter target binding affinity .
  • Challenges : Balancing solubility (via polar groups) vs. membrane permeability. For example, methoxy groups increase solubility but may reduce CNS penetration .

Q. How do researchers resolve contradictions in SAR data across analogs?

  • Case Study : Inconsistent cytotoxicity data for fluorinated vs. non-fluorinated analogs may stem from differential metabolism.
  • Method : Comparative metabolic profiling (LC-MS) identifies active vs. inactive metabolites .
  • Statistical Analysis : Multivariate regression models correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. What advanced analytical techniques address structural elucidation challenges?

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., sulfone vs. sulfonamide orientation) and confirms intramolecular hydrogen bonding .
  • DFT Calculations : Predicts electrostatic potential surfaces to guide synthetic modifications, such as optimizing fluorine placement for target interactions .

Q. How are reaction intermediates characterized to troubleshoot low yields?

  • In-situ Monitoring : Real-time FTIR tracks intermediate formation (e.g., thioamide intermediates during cyclization) .
  • By-product Analysis : GC-MS identifies competing pathways (e.g., dimerization or oxidation side reactions) .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagents/ConditionsYield RangeKey Reference
1Thionyl chloride, DMF, 80°C60–75%
2K₂CO₃, DMF, RT, 12h45–65%
3I₂, Et₃N, DMF, reflux, 1h70–85%

Table 2 : Common Analytical Data for Structural Confirmation

TechniqueKey SignalsInterpretation
1H NMR (DMSO-d6)δ 8.2 (s, 1H, pyridine-H)Confirms dihydropyridine ring
13C NMRδ 167.5 (C=O)Amide bond formation
IR1740 cm⁻¹ (sulfone S=O)Validates sulfone group

Table 3 : SAR Trends in Analog Studies

Substituent PositionModificationBioactivity ImpactReference
Benzothiadiazole C-6-F → -Cl↓ Cytotoxicity, ↑ solubility
Pyridine C-3-CH₃ → -CF₃↑ Metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.